molecular formula C11H6F3NO2 B1589076 3-(trifluoromethyl)quinoline-8-carboxylic Acid CAS No. 588702-66-3

3-(trifluoromethyl)quinoline-8-carboxylic Acid

Cat. No. B1589076
M. Wt: 241.17 g/mol
InChI Key: ZBVKRLUVHQGYGA-UHFFFAOYSA-N
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Description



  • 3-(Trifluoromethyl)quinoline-8-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ .

  • It belongs to the quinoline family and contains a trifluoromethyl group at position 3.

  • The compound is used in pharmaceutical research and has diverse applications beyond its role as an antimalarial agent.





  • Synthesis Analysis



    • The synthesis of 3-(trifluoromethyl)quinoline-8-carboxylic acid involves several steps, including cyclization reactions and functional group modifications.

    • Specific synthetic routes may vary, but common methods include cyclization of appropriate precursors or modification of existing quinoline derivatives.





  • Molecular Structure Analysis



    • The compound’s molecular structure consists of a quinoline ring with a trifluoromethyl group attached at position 3.

    • The presence of fluorine atoms affects its reactivity and pharmacological properties.





  • Chemical Reactions Analysis



    • 3-(Trifluoromethyl)quinoline-8-carboxylic acid can participate in various chemical reactions, including nucleophilic substitutions, acid-base reactions, and oxidative processes.

    • Its reactivity depends on the functional groups present and the reaction conditions.





  • Physical And Chemical Properties Analysis



    • The compound is a solid with a white to pale yellow color.

    • It has a melting point within a specific range and is sparingly soluble in water.

    • Additional physical and chemical properties can be found in relevant literature.




  • Scientific Research Applications

    Chemical Synthesis and Functionalization

    3-(Trifluoromethyl)quinoline-8-carboxylic acid plays a significant role in the field of chemical synthesis. Research has shown that it can undergo selective metalation and subsequent functionalization, demonstrating its versatility in organic synthesis. This process allows for the preparation of various trifluoromethyl-substituted pyridinecarboxylic acids and quinolinecarboxylic acids, which are valuable in developing diverse chemical compounds (Schlosser & Marull, 2003).

    Safety And Hazards



    • 3-(Trifluoromethyl)quinoline-8-carboxylic acid is considered hazardous due to its potential skin and eye irritation.

    • Proper protective measures should be taken during handling and storage.




  • Future Directions



    • Further research is needed to explore its potential applications beyond antimalarial activity.

    • Investigate its interactions with other compounds and evaluate its pharmacological properties.




    properties

    IUPAC Name

    3-(trifluoromethyl)quinoline-8-carboxylic acid
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C11H6F3NO2/c12-11(13,14)7-4-6-2-1-3-8(10(16)17)9(6)15-5-7/h1-5H,(H,16,17)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZBVKRLUVHQGYGA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC2=CC(=CN=C2C(=C1)C(=O)O)C(F)(F)F
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C11H6F3NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID00449738
    Record name 3-(trifluoromethyl)quinoline-8-carboxylic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00449738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    241.17 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(trifluoromethyl)quinoline-8-carboxylic Acid

    CAS RN

    588702-66-3
    Record name 3-(trifluoromethyl)quinoline-8-carboxylic Acid
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID00449738
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    1
    Citations
    KJ Shaffer - 2010 - mro.massey.ac.nz
    This thesis sought to identify ligands which could be used in sensing or sequestering applications for the toxic element beryllium. The overall aim was to search for ligands with tight …
    Number of citations: 2 mro.massey.ac.nz

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